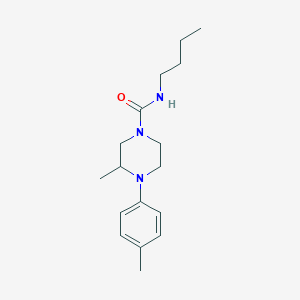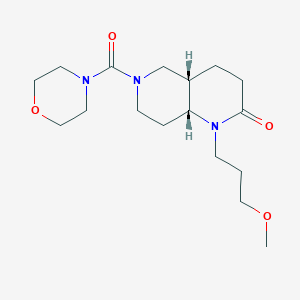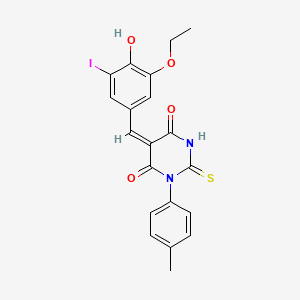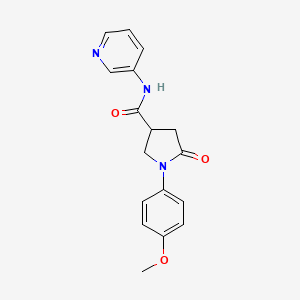![molecular formula C20H19Cl3N2O B5366704 {5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5366704.png)
{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the survival and proliferation of B-cells. TAK-659 has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride works by inhibiting the activity of BTK, a crucial component in the B-cell receptor (BCR) signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, and its dysregulation has been linked to the development and progression of B-cell malignancies. By inhibiting BTK, this compound blocks the downstream signaling pathways that contribute to the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects. In preclinical studies, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and block the activation of key signaling pathways involved in cancer cell survival and growth. This compound has also been shown to reduce the production of pro-inflammatory cytokines, making it a potential therapeutic agent in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride has several advantages as a research tool, including its high potency and selectivity for BTK, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent in the treatment of B-cell malignancies and inflammatory disorders. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on {5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride, including:
1. Further optimization of its pharmacokinetic properties to improve its efficacy as a therapeutic agent.
2. Investigation of its potential as a combination therapy with other agents, such as monoclonal antibodies or chemotherapy.
3. Exploration of its potential as a therapeutic agent in other types of cancer and autoimmune diseases.
4. Investigation of its mechanism of action and downstream signaling pathways to identify potential biomarkers for patient selection and monitoring.
5. Development of novel BTK inhibitors with improved pharmacokinetic properties and reduced toxicity.
Synthesemethoden
The synthesis of {5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride involves several steps, including the coupling of 5-chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde with 4-pyridinylmethylamine, followed by the reduction of the resulting imine to the corresponding amine. The amine is then reacted with hydrochloric acid to obtain the final product, this compound hydrochloride. The synthesis of this compound has been optimized to improve yield and purity, making it a viable candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has demonstrated potent anti-tumor activity against various types of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Eigenschaften
IUPAC Name |
N-[[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O.ClH/c21-18-3-1-16(2-4-18)14-25-20-6-5-19(22)11-17(20)13-24-12-15-7-9-23-10-8-15;/h1-11,24H,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPKDNPSUXKYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CNCC3=CC=NC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5366636.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366644.png)
![5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B5366645.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(1,3-thiazol-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366646.png)


![N-[2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B5366660.png)


![methyl 4-ethyl-5-methyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5366675.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5366678.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5366692.png)
![8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5366700.png)
